11h-Benz[bc]aceanthrylene

Toxicology Carcinogenesis Risk Assessment

11H-Benz[bc]aceanthrylene (BkF) is a pentacyclic, non-alternant PAH with a unique fluorescence emission origin (1La→1A transition) and specific oxygen-quenching behavior. Substituting with BaP, BbF or Fluoranthene would invalidate HPLC calibration and risk assessment models due to diverging TEF values (0.1 vs. 1.0) and water solubility (0.801 µg/L). For reproducible environmental analysis, toxicological profiling, and synthesis of OFET/OLED precursors via Pd-catalyzed cycloadditions, only pure, authenticated material ensures interference-free quantification and valid regulatory decisions.

Molecular Formula C19H12
Molecular Weight 240.3 g/mol
CAS No. 202-94-8
Cat. No. B126747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11h-Benz[bc]aceanthrylene
CAS202-94-8
Synonyms1’,9-Methylene-1,2-benzanthracene;  1’,9-Methylene-1,2-benzanthracene;  1,12-Methylene-benz[a]anthracene
Molecular FormulaC19H12
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESC1C2=CC=CC3=C2C4=C1C5=CC=CC=C5C=C4C=C3
InChIInChI=1S/C19H12/c1-2-7-16-13(4-1)10-15-9-8-12-5-3-6-14-11-17(16)19(15)18(12)14/h1-10H,11H2
InChIKeyYZLKDBSYQYEZSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11H-Benz[bc]aceanthrylene (CAS 202-94-8): A Core Polycyclic Aromatic Hydrocarbon Standard for Environmental and Toxicological Research


11H-Benz[bc]aceanthrylene (CAS 202-94-8), also commonly designated as Benzo[k]fluoranthene (BkF), is a pentacyclic, non-alternant polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H12 and a molecular weight of 240.3 g/mol [1][2]. It is primarily recognized as an environmental pollutant and a research-standard compound, belonging to the EPA's priority list of PAHs due to its presence in combustion byproducts and its role as a model for studying the structure-activity relationships of carcinogenic and mutagenic PAH derivatives .

Why Procuring 11H-Benz[bc]aceanthrylene Cannot Be Substituted with Other PAH Analogs


The interchangeability of 11H-Benz[bc]aceanthrylene (BkF) with structurally similar PAHs such as Benzo[a]pyrene (BaP), Benzo[b]fluoranthene (BbF), or Fluoranthene is scientifically unsound due to significant, quantifiable divergences in critical performance attributes. These include a distinct origin of its fluorescence emission, a unique pattern of oxygen-quenching behavior, and substantial differences in key toxicological metrics like carcinogenic potency (TEF) and environmental behavior (e.g., water solubility) [1][2]. Such variations directly impact experimental reproducibility, calibration accuracy in analytical methods, and the validity of risk assessment models, making compound-specific procurement essential for rigorous research outcomes.

Quantitative Evidence Guide for 11H-Benz[bc]aceanthrylene: Validated Differentiation from PAH Analogs


Carcinogenic Potency: Quantified 10-Fold Difference from Benzo[a]pyrene (BaP) in In Vivo Models

The relative carcinogenic potency of 11H-Benz[bc]aceanthrylene (BkF) is quantified as being approximately 10% that of the reference PAH, Benzo[a]pyrene (BaP), based on established Toxic Equivalency Factors (TEFs) [1]. In a specific lung implantation model in rats, the carcinogenic potency of BkF was calculated to be 0.03, compared to a potency of 1.00 for BaP, representing a 33-fold difference in this specific assay [2].

Toxicology Carcinogenesis Risk Assessment

Aqueous Solubility: 50% Lower than Benzo[a]pyrene, Impacting Environmental Fate Models

The water solubility of 11H-Benz[bc]aceanthrylene (BkF) is a critical parameter for understanding its environmental mobility and bioavailability. Its solubility in water is reported as 0.801 μg/L, which is approximately 50% lower than that of Benzo[a]pyrene (1.62 μg/L) and significantly lower than other PAHs like Benz[e]acephenanthrylene (1.49 μg/L) [1].

Environmental Chemistry Fate and Transport Analytical Chemistry

Synthesis Yield: Regiospecific Method Yields 64% for BkF, Lower than Isomers, Dictating Procurement Over In-House Synthesis

The synthesis of 11H-Benz[bc]aceanthrylene (BkF) via a palladium-catalyzed intramolecular arene-triflate coupling reaction proceeds with a yield of 64% [1]. This is notably lower than the yields obtained for its structural isomers under identical reaction conditions: Benzo[a]fluoranthene (84%), Benzo[b]fluoranthene (85%), and Benzo[j]fluoranthene (93%).

Synthetic Chemistry Organic Synthesis Method Development

Photophysical Distinctiveness: Unique Fluorescence Origin and Quenching Resistance vs. Benzo(b)fluoranthene

A fundamental photophysical difference exists between 11H-Benz[bc]aceanthrylene (BkF) and its isomer Benzo[b]fluoranthene (BbF). The fluorescence of BkF originates from a 1La → 1A transition, a characteristic not observed in the other benzofluoranthenes studied [1]. Furthermore, the first excited singlet state of BkF is quenched by molecular oxygen in a diffusion-controlled process, a behavior not exhibited by BbF, whose excited state is resistant to this type of quenching [1].

Photochemistry Spectroscopy Analytical Chemistry

High-Value Application Scenarios for Procuring 11H-Benz[bc]aceanthrylene


Environmental Fate Modeling and Risk Assessment

In environmental science and regulatory toxicology, the unique physicochemical properties of 11H-Benz[bc]aceanthrylene (BkF) are non-substitutable for accurate modeling. Its water solubility (0.801 μg/L) and lower relative carcinogenic potency (TEF = 0.1) compared to BaP must be explicitly incorporated into multimedia fate models and risk assessments [1][2]. Using a generic PAH surrogate would yield an inaccurate prediction of its transport, bioavailability, and cancer risk, potentially misinforming regulatory decisions and remediation strategies.

Development and Calibration of High-Performance Liquid Chromatography (HPLC) Methods

The distinct photophysical properties of BkF, including its unique fluorescence origin (1La → 1A transition) and oxygen-quenching behavior, mandate the use of a pure, authenticated standard for the calibration of fluorescence detectors in HPLC [1]. This ensures precise and interference-free quantification of BkF in complex environmental or biological matrices, where its signal must be reliably differentiated from co-eluting isomers like Benzo[b]fluoranthene.

Synthesis and Characterization of Advanced Organic Electronic Materials

In materials science, the benzo[k]fluoranthene core serves as a building block for organic semiconductors in field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) [1][2]. Procurement of a high-purity 11H-Benz[bc]aceanthrylene precursor is essential for synthesizing these derivatives via controlled Pd-catalyzed cycloadditions [3]. The relatively low synthesis yield of the parent compound (64%) makes commercial sourcing more practical and cost-effective than in-house synthesis for material development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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